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An In-depth Technical Guide to the Physicochemical Properties of 6-Methyl-4-phenyl-2-
chromanol

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, and analytical characterization of 6-Methyl-4-phenyl-2-chromanol (CAS No:

209747-04-6). As a notable impurity in the manufacturing of the antimuscarinic agent

Tolterodine and a compound with intrinsic antioxidant properties, a thorough understanding of

its chemical and physical behavior is critical for quality control, drug safety, and formulation

development.[1][2] This document synthesizes available data and outlines robust analytical

methodologies for its identification, quantification, and characterization, offering field-proven

insights for professionals in pharmaceutical development and chemical research.

Introduction: A Molecule of Dual Significance
6-Methyl-4-phenyl-2-chromanol is a heterocyclic organic compound belonging to the

chromanol family.[1] Its structure, featuring a chroman core substituted with methyl and phenyl

groups, gives rise to specific stereochemical and electronic properties that dictate its behavior.

The primary relevance of this molecule in the pharmaceutical industry stems from its

identification as a process-related impurity in the synthesis of Tolterodine.[1][2] Regulatory
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frameworks necessitate the precise identification, quantification, and control of such impurities

to ensure the safety and efficacy of the final drug product.

Beyond its role as an impurity, the chromanol scaffold is recognized for its biological activities,

particularly antioxidant capabilities derived from the phenolic hydroxyl group's ability to

scavenge free radicals.[1] This suggests potential, albeit less explored, applications for 6-
Methyl-4-phenyl-2-chromanol and its derivatives in fields such as cosmetics or as a starting

material for novel therapeutic agents.[1] This guide provides the foundational physicochemical

knowledge required to support both impurity management and exploratory research.

Chemical Identity and Structure
The unambiguous identification of a chemical entity is the cornerstone of all subsequent

scientific investigation. 6-Methyl-4-phenyl-2-chromanol is defined by a unique set of

identifiers and a distinct molecular architecture.

Core Identifiers
A summary of the key identifiers for 6-Methyl-4-phenyl-2-chromanol is presented in Table 1.

Identifier Value Source(s)

CAS Number 209747-04-6 [1][2][3][4]

IUPAC Name
6-methyl-4-phenyl-3,4-dihydro-

2H-chromen-2-ol
[1][4]

Molecular Formula C₁₆H₁₆O₂ [1][3][4]

Molecular Weight 240.30 g/mol [2][3][4]

Canonical SMILES
CC1=CC2=C(C=C1)OC(CC2C

3=CC=CC=C3)O
[1][4]

InChI Key
JGRSOLBFAHJDTL-

UHFFFAOYSA-N
[1][4]

Molecular Structure
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The structure of 6-Methyl-4-phenyl-2-chromanol features a dihydropyran ring fused to a

substituted benzene ring. The phenyl group at position 4 and the hydroxyl group at position 2

can exist in different stereoisomeric forms (cis/trans), leading to diastereomers. The

commercial material is often supplied as a racemic mixture of these diastereomers.[2]

Caption: 2D Chemical Structure of 6-Methyl-4-phenyl-2-chromanol.

Physicochemical Properties
The physicochemical properties of a compound govern its solubility, absorption, distribution,

metabolism, and excretion (ADME) profile, as well as its behavior in analytical systems. The

known and predicted properties for 6-Methyl-4-phenyl-2-chromanol are summarized in Table

2.

Property Value Type Source(s)

Melting Point 80-81 °C Experimental [2]

Boiling Point 377.2 ± 42.0 °C Predicted [2]

Density 1.173 ± 0.06 g/cm³ Predicted [2]

pKa 12.71 ± 0.40 Predicted [2]

LogP 3.22780 Predicted [2]

XLogP3 3.6 Computed [2][4]

Hydrogen Bond

Donors
1 Computed [2]

Hydrogen Bond

Acceptors
2 Computed [2]

Rotatable Bond Count 1 Computed [2]

Polar Surface Area

(PSA)
29.46 Å² Computed [2]

Exact Mass 240.115029749 Da Computed [4]
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Insight: The predicted LogP value of ~3.6 suggests that the molecule is moderately lipophilic.

This implies low aqueous solubility but good permeability across biological membranes and

strong retention in reversed-phase chromatography systems. The presence of a single

hydrogen bond donor (the hydroxyl group) and two acceptors (the hydroxyl and ether oxygens)

allows for limited interaction with polar solvents.

Synthesis and Manufacturing Considerations
Understanding the synthesis of 6-Methyl-4-phenyl-2-chromanol is key to controlling its

formation as an impurity. Several synthetic routes can lead to the chromanol scaffold.

General Synthesis Pathways
Common methods for synthesizing chromanol derivatives include:

Condensation Reactions: A primary route involves the acid- or base-catalyzed condensation

of a substituted phenol (like p-cresol) with a suitable α,β-unsaturated aldehyde or ketone

(like chalcone).[1]

Heck Reaction: This palladium-catalyzed reaction can be used to couple aryl halides with

alkenes to form key intermediates for chromanol ring construction.[1]

Structural Relationship to Tolterodine: In the context of Tolterodine synthesis, this compound

can arise as an impurity from the incomplete reduction or over-reduction of a ketone

intermediate, 6-methyl-4-phenylchroman-2-one.[1] Inadequate purification during the

crystallization steps can lead to its retention in the final active pharmaceutical ingredient

(API).[1]

Generalized Synthesis Workflow

p-Cresol Derivative
+ α,β-Unsaturated Ketone

Acid/Base Catalyzed
Condensation

Chromanone Intermediate
(e.g., 6-methyl-4-phenylchroman-2-one)

Reduction
(e.g., with NaBH₄) 6-Methyl-4-phenyl-2-chromanol Crystallization /

Chromatography Purified Product

Click to download full resolution via product page
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Caption: High-level workflow for the synthesis of 6-Methyl-4-phenyl-2-chromanol.

Analytical Methodologies for Characterization
A self-validating analytical system is crucial for ensuring the identity, purity, and stability of a

chemical substance. The following protocols are grounded in standard pharmaceutical analysis

principles.

Chromatographic Analysis: Purity and Quantification by
HPLC-UV
High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for

separating and quantifying impurities in pharmaceutical materials. A reversed-phase method is

ideal for this molecule's moderate lipophilicity.

Protocol: Reversed-Phase HPLC-UV Method

System Preparation:

HPLC System: A quaternary pump system with an autosampler and a UV/Vis detector.

Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size). Maintain

column temperature at 30 °C.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Rationale: The C18 column provides excellent hydrophobic retention for the phenyl and

chroman moieties. The acidic mobile phase (formic acid) ensures the phenolic hydroxyl

group remains protonated, leading to sharp, symmetrical peaks.

Standard and Sample Preparation:

Diluent: Acetonitrile/Water (50:50, v/v).

Standard Solution: Accurately weigh ~5 mg of 6-Methyl-4-phenyl-2-chromanol reference

standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to
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achieve a concentration of 100 µg/mL.

Sample Solution: Prepare the test article (e.g., Tolterodine API) at a concentration of 1

mg/mL in the diluent.

Chromatographic Conditions:

Flow Rate: 1.0 mL/min.

Injection Volume: 10 µL.

Detection Wavelength: 220 nm.

Rationale: 220 nm is chosen to capture the electronic transitions of the benzene rings,

ensuring high sensitivity.

Gradient Elution:

0-2 min: 40% B

2-15 min: 40% to 90% B

15-18 min: 90% B

18.1-22 min: 40% B (re-equilibration)

Data Analysis:

Identify the peak for 6-Methyl-4-phenyl-2-chromanol in the sample chromatogram by

comparing its retention time with the reference standard.

Quantify the amount of the impurity using the peak area and the response factor from the

standard injection.
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HPLC-UV Analysis Workflow

Sample/Standard
Preparation (100 µg/mL)

Inject 10 µL into
HPLC System

Separation on C18 Column
(Gradient Elution)

UV Detection
at 220 nm

Data Analysis:
Retention Time Match &
Peak Area Quantification

Click to download full resolution via product page

Caption: Experimental workflow for HPLC-UV analysis.

Spectroscopic Identification
While public databases have limited spectral data for this specific compound, its structure

allows for predictable outcomes in standard spectroscopic analyses.[4]
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¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic

protons (multiplets, ~7.0-7.5 ppm), a singlet for the methyl group (~2.3 ppm), and

characteristic signals for the diastereotopic protons on the dihydropyran ring, including the

proton adjacent to the hydroxyl group.

Mass Spectrometry (MS): In an electron ionization (EI) source, the molecular ion peak [M]⁺

would be expected at m/z 240. Key fragmentation patterns would likely involve the loss of

water (m/z 222) and cleavage of the dihydropyran ring.

Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak for the O-H

stretch (~3200-3600 cm⁻¹), C-H stretches for aromatic and aliphatic groups (~2850-3100

cm⁻¹), C=C stretching in the aromatic rings (~1500-1600 cm⁻¹), and a prominent C-O

stretching band for the ether linkage (~1200-1250 cm⁻¹).

Experimental Determination of LogP
The octanol-water partition coefficient (LogP) is a critical measure of lipophilicity. The OECD

Guideline 107 shake-flask method provides a robust protocol.

Protocol: Shake-Flask Method for LogP Determination

Preparation: Prepare a stock solution of 6-Methyl-4-phenyl-2-chromanol in n-octanol (pre-

saturated with water).

Partitioning: Add a known volume of the octanol stock solution to a separatory funnel

containing a known volume of water (pre-saturated with octanol).

Equilibration: Shake the funnel vigorously for 5 minutes, then allow the layers to separate

completely (centrifugation may be required to break emulsions).

Analysis: Carefully separate the aqueous and octanol phases. Determine the concentration

of the analyte in each phase using the HPLC-UV method described in section 5.1.

Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration]ₒ꜀ₜₐₙₒₗ /
[Concentration]ₐᵩᵤₑₒᵤₛ ).

Biological Context and Potential Applications
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Antioxidant Activity
The chromanol structure is related to Vitamin E (tocopherol), a well-known natural antioxidant.

The phenolic hydroxyl group on the aromatic ring of 6-Methyl-4-phenyl-2-chromanol allows it

to act as a radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species

(ROS).[1] This mechanism helps combat oxidative stress, which is implicated in aging and

various diseases.[1] This intrinsic property suggests potential utility in:

Pharmaceuticals: As a scaffold for developing drugs targeting oxidative stress-related

conditions.[1]

Cosmetics: As an active ingredient in anti-aging skincare formulations.[1]

Food Industry: As a preservative to prevent lipid peroxidation and enhance the shelf-life of

food products.[1]

Toxicological Profile and Impurity Control
As an impurity in Tolterodine, the primary concern is its potential toxicity and impact on the

drug's safety profile. While specific toxicological data for this compound is not widely available,

regulatory agencies require that any impurity present above a certain threshold (typically

0.15%) be characterized and controlled. The analytical methods outlined in this guide are

essential for meeting these regulatory requirements and ensuring patient safety.

Conclusion
6-Methyl-4-phenyl-2-chromanol is a molecule with significant relevance in the pharmaceutical

sciences, both as a critical process impurity and as a compound with potential biological

activity. Its moderately lipophilic nature and chromanol structure define its behavior in analytical

and biological systems. The robust HPLC methodology presented here provides a reliable

framework for its quantification and control, while an understanding of its physicochemical

properties is essential for troubleshooting manufacturing processes and exploring its potential

applications. This guide serves as a foundational resource for scientists and researchers

engaged in the development, manufacturing, and analysis of pharmaceuticals where this

compound is of interest.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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